

Experimental Guide for ML089 in CDG-Ia Models

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Compound of Interest

Compound Name: ML089

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Application Notes and Protocols for the Evaluation of ML089 in Congenital Disorder of Glycosylation Type Ia (CDG-Ia)

This document provides a comprehensive guide for the preclinical evaluation of **ML089**, a potent and selective inhibitor of phosphomannose isomerase (PMI), as a potential therapeutic agent for Congenital Disorder of Glycosylation Type Ia (CDG-Ia). CDG-Ia, also known as PMM2-CDG, is an autosomal recessive disorder caused by mutations in the PMM2 gene, leading to deficient activity of the enzyme phosphomannomutase 2. This deficiency impairs the conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the synthesis of N-linked glycans. The therapeutic rationale for using a PMI inhibitor like **ML089** is to redirect the metabolic flux of mannose-6-phosphate away from glycolysis and towards the deficient PMM2 enzyme, thereby increasing the synthesis of essential precursors for glycosylation.[1][2][3]

ML089 Compound Profile

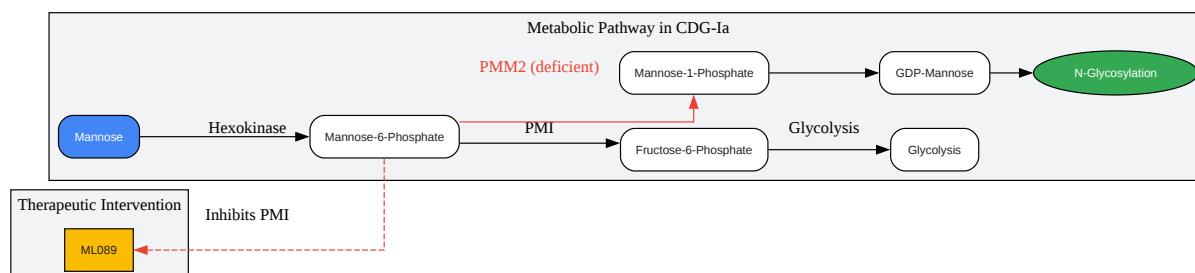
ML089 is a benzoisothiazolone derivative that acts as a potent, selective, and orally available inhibitor of human phosphomannose isomerase (PMI).[4] Its key characteristics are summarized in the table below.

Parameter	Value	Reference
Target	Phosphomannose Isomerase (PMI)	[4]
IC50 (PMI)	1.3 μ M	[4][5]
Selectivity (PMM2 IC50)	83 μ M	[5]
Selectivity Fold (PMM2/PMI)	~69-fold	[5]
Cell Permeability	Yes	[1]
Oral Availability (in mice)	Yes	[4]

Signaling Pathway and Mechanism of Action

In healthy individuals, mannose-6-phosphate (Man-6-P) is at a crucial metabolic branch point. It can be converted to mannose-1-phosphate (Man-1-P) by PMM2, which then enters the N-glycosylation pathway. Alternatively, it can be isomerized to fructose-6-phosphate (Fru-6-P) by PMI, entering the glycolytic pathway. In CDG-Ia, the reduced activity of PMM2 leads to an accumulation of Man-6-P and a deficiency in Man-1-P, resulting in hypoglycosylation of proteins.

ML089 inhibits PMI, thereby blocking the conversion of Man-6-P to Fru-6-P. This inhibition is hypothesized to increase the intracellular concentration of Man-6-P, making it more available to the residual PMM2 enzyme activity. This redirection of Man-6-P towards the N-glycosylation pathway is expected to enhance the synthesis of GDP-mannose, a critical mannose donor for glycan synthesis, and ultimately improve protein glycosylation.[1][2]



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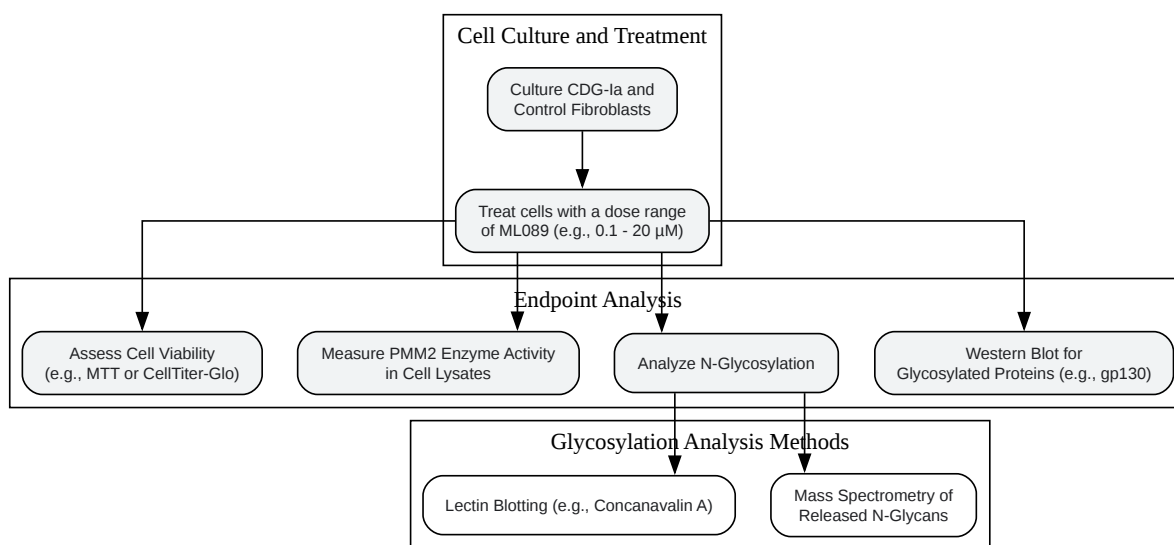
Figure 1: Mechanism of action of **ML089** in CDG-Ia.

In Vitro Experimental Protocols

Cell Models

- **CDG-Ia Patient-Derived Fibroblasts:** Primary skin fibroblasts from CDG-Ia patients with confirmed PMM2 mutations are the most clinically relevant in vitro model. These cells exhibit reduced PMM2 activity and hypoglycosylation.[4][6]
- **Control Fibroblasts:** Fibroblasts from healthy donors should be used as a control.
- **PMM2 Knockdown Cell Lines:** Alternatively, a human cell line (e.g., HEK293T or THP-1) with stable knockdown of PMM2 can be used to model the disease.[7]

Experimental Workflow: In Vitro Efficacy of ML089



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Figure 2: Workflow for in vitro evaluation of **ML089**.

Detailed Protocols

3.3.1. Cell Culture and **ML089** Treatment

- Culture patient and control fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
- Prepare stock solutions of **ML089** in DMSO.

- Treat cells with a range of **ML089** concentrations (e.g., 0.1, 1, 5, 10, 20 μ M) for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

3.3.2. PMM2 Enzyme Activity Assay

This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate, which is then converted through a series of enzymatic reactions to 6-phosphogluconate, with the concomitant reduction of NADP⁺ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in a buffer containing 20 mM HEPES (pH 7.1), 250 mM sucrose, 1 mM DTT, and protease inhibitors.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Reaction Mixture:
 - Prepare a reaction mixture containing 50 mM HEPES (pH 7.1), 5 mM MgCl₂, 0.2 mM NADP⁺, 1 μ M glucose-1,6-bisphosphate, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and phosphomannose isomerase.
- Assay:
 - Add cell lysate to the reaction mixture.
 - Initiate the reaction by adding mannose-1-phosphate.
 - Monitor the increase in absorbance at 340 nm over time at 37°C.
 - Calculate PMM2 activity relative to total protein concentration.

3.3.3. N-Glycosylation Analysis by Western Blot

- Lyse cells and determine protein concentration.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an antibody against a known glycoprotein that is affected in CDG-Ia, such as glycoprotein 130 (gp130).[\[4\]](#)
- Observe the electrophoretic mobility shift between the fully glycosylated and hypoglycosylated forms of the protein.
- Quantify the band intensities to determine the ratio of glycosylated to unglycosylated protein.

3.3.4. Quantitative N-Glycan Analysis by Mass Spectrometry

- Protein Extraction and Digestion:
 - Extract total protein from cell lysates.
 - Denature, reduce, and alkylate the proteins.
 - Digest proteins into peptides using trypsin.
- N-Glycan Release:
 - Release N-linked glycans from the peptides using PNGase F.
- Glycan Labeling and Purification:
 - Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for quantification.
 - Purify the labeled glycans using solid-phase extraction.
- LC-MS/MS Analysis:
 - Separate and analyze the labeled N-glycans using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Identify and quantify the relative abundance of different glycan structures.[\[8\]](#)[\[9\]](#)

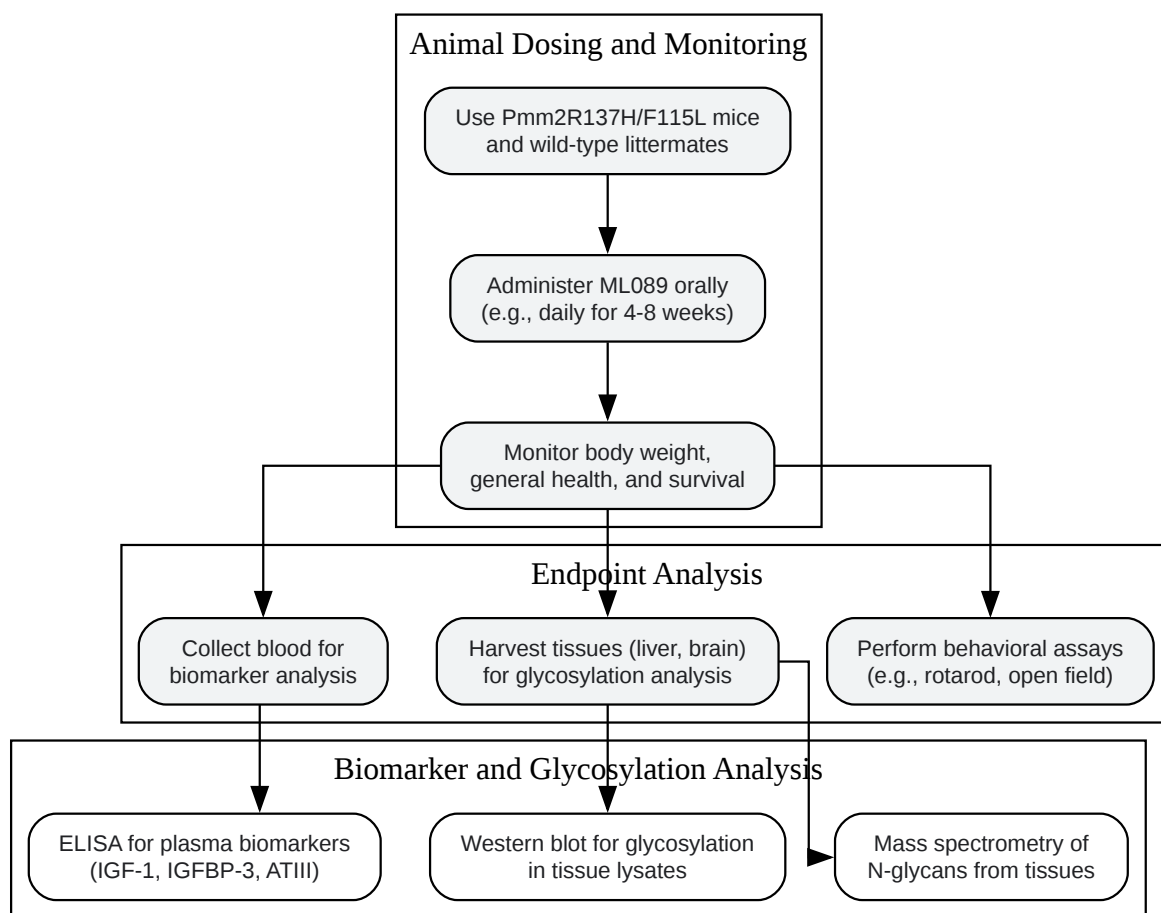
In Vitro Assay	Endpoint	Expected Outcome with ML089 Treatment
PMM2 Activity	NADPH production rate	No direct effect on PMM2 enzyme activity is expected.
Western Blot (gp130)	Increased electrophoretic mobility of the glycosylated form	A dose-dependent increase in the fully glycosylated form of gp130.[4]
Mass Spectrometry	Increased abundance of complex and mature N-glycans	A shift from truncated, high-mannose N-glycans to more complex and fully sialylated structures.[8]
Cell Viability	Cell proliferation/metabolic activity	Minimal to no cytotoxicity at effective concentrations.

In Vivo Experimental Protocols

Animal Model

- Pmm2R137H/F115L Mouse Model: This compound heterozygous knock-in mouse model carries mutations equivalent to the common human R141H and F119L mutations and recapitulates many features of PMM2-CDG, including stunted growth and hypoglycosylation of plasma proteins.[4][10]
- Control Mice: Wild-type littermates should be used as controls.

Experimental Workflow: In Vivo Efficacy of ML089



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Figure 3: Workflow for in vivo evaluation of **ML089**.

Detailed Protocols

4.3.1. Drug Formulation and Administration

- **Formulation:** Prepare a suspension of **ML089** for oral gavage. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
- **Dosing:** Administer **ML089** orally to Pmm2R137H/F115L mice daily for a period of 4 to 8 weeks. A dose range should be explored (e.g., 10, 30, 100 mg/kg/day). Administer vehicle to a control group of mutant mice and wild-type littermates.

- Monitoring: Record body weight and general health status daily.

4.3.2. Biomarker Analysis

- Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the treatment period.
- Prepare plasma and measure the levels of key biomarkers known to be affected in PMM2-CDG using commercially available ELISA kits. These include:
 - Insulin-like growth factor 1 (IGF-1)
 - IGF-binding protein 3 (IGFBP-3)
 - Antithrombin III (ATIII)[\[4\]](#)[\[10\]](#)

4.3.3. Tissue Glycosylation Analysis

- At the end of the study, euthanize the mice and harvest tissues such as the liver and brain.
- Prepare tissue lysates and perform Western blotting for glycoproteins as described for the in vitro protocol.
- Perform quantitative N-glycan analysis using mass spectrometry on tissue lysates to assess the restoration of normal glycosylation patterns.

4.3.4. Behavioral Testing

To assess for improvements in neurological function, a battery of behavioral tests can be performed.

- Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
- Open Field Test: To evaluate locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and their movements are tracked.
- Grip Strength Test: To measure muscle strength.

In Vivo Assay	Endpoint	Expected Outcome with ML089 Treatment
Body Weight	Increase in body weight	Amelioration of the growth retardation phenotype.[4]
Plasma Biomarkers	Levels of IGF-1, IGFBP-3, ATIII	A dose-dependent increase towards wild-type levels.[4]
Tissue Glycosylation	Increased glycosylation of proteins	Restoration of normal glycosylation patterns in liver and brain.
Behavioral Tests	Improved performance	Increased latency to fall in the rotarod test and normalization of activity in the open field test.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups and controls. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects. Dose-response curves should be generated where applicable.

Example Data Table: In Vitro Efficacy of **ML089** in CDG-Ia Fibroblasts

ML089 (μM)	Cell Viability (% of Control)	Relative Glycosylated gp130 (% of Total)
0 (Vehicle)	100 ± 5	25 ± 4
1	98 ± 6	40 ± 5
5	95 ± 5	65 ± 7
10	92 ± 7	80 ± 6

Example Data Table: In Vivo Biomarker Analysis in Pmm2R137H/F115L Mice

Treatment Group	Plasma IGF-1 (ng/mL)	Plasma ATIII (% of WT)
Wild-Type + Vehicle	150 ± 20	100 ± 10
Pmm2 mut + Vehicle	70 ± 15	60 ± 8
Pmm2 mut + ML089 (30 mg/kg)	110 ± 18	85 ± 9

This experimental guide provides a framework for the preclinical evaluation of **ML089** for the treatment of CDG-Ia. The detailed protocols and suggested endpoints will enable a thorough assessment of the compound's efficacy and mechanism of action in relevant disease models.

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